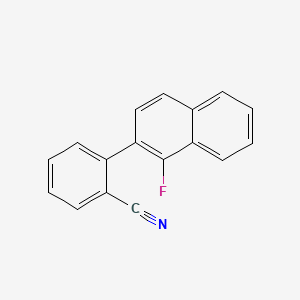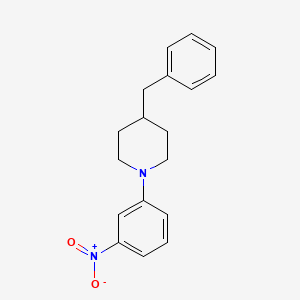![molecular formula C12H10O4 B14196587 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one CAS No. 873553-03-8](/img/structure/B14196587.png)
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is a compound belonging to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring, a six-membered ring containing one oxygen atom, fused to a ketone group. The presence of hydroxyl groups and a phenylmethyl substituent makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity, particularly its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxyphenylacetate
- 4-Hydroxy-2-mercapto-6-methylpyrimidine
- 4-Hydroxyphenylacetic acid
Uniqueness
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is unique due to its combination of a pyranone ring with hydroxyl and phenylmethyl substituents. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
873553-03-8 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
4-hydroxy-6-[(4-hydroxyphenyl)methyl]pyran-2-one |
InChI |
InChI=1S/C12H10O4/c13-9-3-1-8(2-4-9)5-11-6-10(14)7-12(15)16-11/h1-4,6-7,13-14H,5H2 |
Clave InChI |
FPMOOGQNEUWECP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=CC(=O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


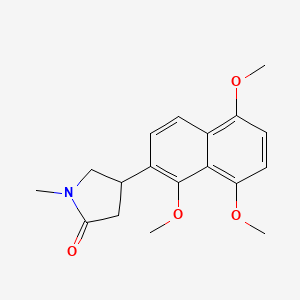
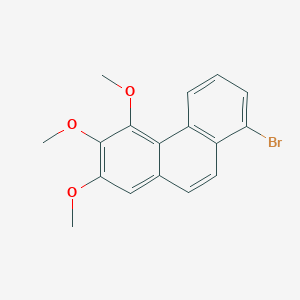

![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
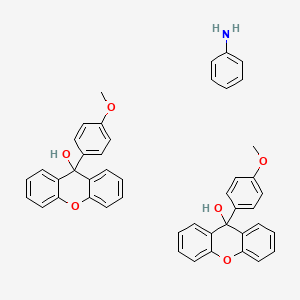
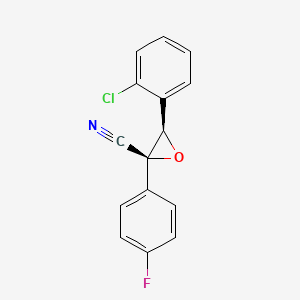
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
